molecular formula C13H18I2N2O B5058695 2-[(4-Ethylpiperazin-1-yl)methyl]-4,6-diiodophenol

2-[(4-Ethylpiperazin-1-yl)methyl]-4,6-diiodophenol

Cat. No.: B5058695
M. Wt: 472.10 g/mol
InChI Key: KJYCAGHSTWBMCV-UHFFFAOYSA-N
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Description

2-[(4-Ethylpiperazin-1-yl)methyl]-4,6-diiodophenol is a synthetic organic compound characterized by the presence of a phenol group substituted with two iodine atoms and a piperazine ring

Properties

IUPAC Name

2-[(4-ethylpiperazin-1-yl)methyl]-4,6-diiodophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18I2N2O/c1-2-16-3-5-17(6-4-16)9-10-7-11(14)8-12(15)13(10)18/h7-8,18H,2-6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJYCAGHSTWBMCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=C(C(=CC(=C2)I)I)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18I2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Ethylpiperazin-1-yl)methyl]-4,6-diiodophenol typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4,6-diiodophenol and 1-ethylpiperazine.

    Reaction: The 4,6-diiodophenol is reacted with 1-ethylpiperazine in the presence of a suitable base, such as potassium carbonate, to form the desired product.

    Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or ethanol, under reflux conditions, to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.

    Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and product yield.

    Purification: Employing techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Ethylpiperazin-1-yl)methyl]-4,6-diiodophenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The iodine atoms can be reduced to form deiodinated derivatives.

    Substitution: The iodine atoms can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles like alkyl halides or aryl halides can be used in the presence of a base.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of deiodinated phenols.

    Substitution: Formation of alkylated or arylated phenols.

Scientific Research Applications

2-[(4-Ethylpiperazin-1-yl)methyl]-4,6-diiodophenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties, such as high refractive indices or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2-[(4-Ethylpiperazin-1-yl)methyl]-4,6-diiodophenol involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways: It can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins.

    Effects: These interactions can lead to changes in cellular processes, such as signal transduction or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    5-[(4-Ethylpiperazin-1-yl)methyl]pyridin-2-amine: Another compound with a piperazine ring and similar substituents.

    2-(4-Methylpiperazin-1-yl)ethan-1-amine: A related compound with a different substitution pattern on the piperazine ring.

Uniqueness

2-[(4-Ethylpiperazin-1-yl)methyl]-4,6-diiodophenol is unique due to:

    Iodine Substitution: The presence of two iodine atoms on the phenol ring, which imparts distinct chemical and physical properties.

    Versatility: Its ability to undergo various chemical reactions, making it a versatile intermediate in synthetic chemistry.

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